In Silico Modeling of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid: A Technical Guide for Drug Discovery Professionals
In Silico Modeling of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth, procedurally-focused exploration of the in silico modeling of 4-hydroxy-3-iodo-5-nitrobenzoic acid, a novel small molecule with potential therapeutic applications. Eschewing a rigid template, this document is structured to logically guide researchers through the multifaceted process of computational drug discovery, from initial molecular characterization to advanced simulations of biomolecular interactions. The methodologies presented herein are grounded in established scientific principles and are designed to be self-validating, ensuring a high degree of trustworthiness and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.
Introduction: The Rationale for In Silico Investigation
The imperative to streamline the drug discovery pipeline has catalyzed the integration of computational, or in silico, methods into early-stage research.[1] These approaches offer a cost-effective and rapid means to assess the therapeutic potential of novel chemical entities, long before the commencement of resource-intensive preclinical and clinical trials. The subject of this guide, 4-hydroxy-3-iodo-5-nitrobenzoic acid, represents a class of substituted benzoic acid derivatives that have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3][4] The strategic in silico evaluation of this molecule allows for the elucidation of its physicochemical characteristics, potential biological targets, and pharmacokinetic profile, thereby providing a solid foundation for further experimental validation.
This guide will navigate the reader through a logical and comprehensive workflow for the in silico characterization of 4-hydroxy-3-iodo-5-nitrobenzoic acid. We will begin with the foundational step of generating and optimizing the three-dimensional structure of the molecule. Subsequently, we will delve into the identification of a putative biological target and proceed with detailed protocols for molecular docking and molecular dynamics simulations to probe the ligand-protein interactions at an atomic level. Finally, we will explore methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and for constructing a Quantitative Structure-Activity Relationship (QSAR) model, should a series of analogues with corresponding activity data be available.
Molecular Preparation and Characterization
Generation of 3D Coordinates
The canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-hydroxy-3-iodo-5-nitrobenzoic acid is C1=C(C(=C(C=C1I)[O-])O)C(=O)O. This string can be used as input for various molecular modeling software packages to generate a 3D structure.
Protocol 1: 3D Structure Generation
-
Utilize a Molecular Editor: Employ a chemical drawing tool such as MarvinSketch or ChemDraw to construct the 2D structure of the molecule.
-
Convert to 3D: Use the software's built-in functionality to generate a 3D conformation.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer. This step is crucial for ensuring realistic bond lengths and angles.[5]
-
Save the Structure: Export the optimized 3D structure in a standard format, such as SDF (Structure-Data File) or Mol2, for use in subsequent modeling studies.
Physicochemical Properties
A preliminary understanding of the molecule's physicochemical properties is essential for assessing its drug-likeness. These properties can be calculated using various computational tools and web servers.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 309.02 g/mol | Influences absorption and distribution. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates lipophilicity and ability to cross cell membranes. |
| Hydrogen Bond Donors | 2 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 5 | Affects solubility and binding to target proteins. |
| Polar Surface Area (PSA) | 106.8 Ų | Influences cell permeability and oral bioavailability. |
Note: The values presented are estimations and may vary slightly depending on the prediction software used.
Target Identification and Validation
Based on the known biological activities of structurally related nitrobenzoic acid derivatives, a plausible biological target for 4-hydroxy-3-iodo-5-nitrobenzoic acid is human thymidylate kinase (TMPK).[6] TMPK is a key enzyme in the synthesis of DNA precursors and is a validated target for antifungal and antiviral therapies.[7][8] For the purpose of this guide, we will utilize the crystal structure of human thymidylate kinase in complex with thymidine monophosphate and adenosine diphosphate (PDB ID: 1E2F) as our receptor model.[9][10]
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[11][12]
Workflow for Molecular Docking
The following diagram illustrates the general workflow for preparing and performing a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Protocol 2: Step-by-Step Molecular Docking using AutoDock Vina
This protocol provides a detailed procedure for performing molecular docking using the widely-used software AutoDock Vina.
-
Prepare the Receptor (Human Thymidylate Kinase - PDB: 1E2F):
-
Download the PDB file from the RCSB Protein Data Bank.[9]
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all water molecules and any co-crystallized ligands and ions.
-
Add polar hydrogens to the protein structure.
-
Save the cleaned receptor structure as a PDB file.
-
-
Prepare the Ligand (4-Hydroxy-3-iodo-5-nitrobenzoic acid):
-
Use the previously generated 3D structure of the ligand.
-
Ensure that the ligand has appropriate partial charges assigned. This can be done using software like Antechamber, which is part of the AmberTools suite.
-
-
Convert to PDBQT Format:
-
Both the receptor and ligand files need to be converted to the PDBQT format, which is required by AutoDock Vina. This can be accomplished using AutoDockTools (ADT).
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the receptor. In the case of 1E2F, this will be the binding pocket of the natural substrate, thymidine monophosphate.
-
Using ADT, define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters for the docking simulation.
-
-
Create the Configuration File:
-
Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
-
Run AutoDock Vina:
-
Execute the Vina program from the command line, providing the configuration file as input.
-
-
Analyze the Results:
-
Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Molecular Dynamics Simulations: Exploring Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the conformational changes that may occur upon ligand binding.[13][14]
Workflow for Molecular Dynamics Simulation
The following diagram outlines the key stages of a typical MD simulation workflow.
Caption: A standard workflow for molecular dynamics simulations.
Protocol 3: Step-by-Step MD Simulation using GROMACS
This protocol outlines the procedure for running an MD simulation of the protein-ligand complex using the GROMACS software package.[11][13][14]
-
Prepare the System:
-
Start with the best-ranked docked pose of the 4-hydroxy-3-iodo-5-nitrobenzoic acid-TMPK complex obtained from the molecular docking step.
-
Generate a topology file for the ligand using a tool like the CGenFF server, which is compatible with the CHARMM force field commonly used for proteins.[11]
-
-
Create a GROMACS Topology:
-
Combine the protein and ligand topologies into a single system topology file (topol.top).
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the protein-ligand complex with water molecules.
-
Add ions to neutralize the system and to mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the temperature.
-
NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic motions.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation, RMSD) and to identify key interactions that are maintained throughout the simulation.
-
ADMET Prediction: Assessing Drug-Likeness
The early prediction of a molecule's ADMET properties is crucial for de-risking a drug discovery project.[15][16][17][18][19] Numerous in silico tools and web servers are available for this purpose.
Protocol 4: In Silico ADMET Prediction
-
Select a Prediction Tool:
-
Choose a reliable ADMET prediction tool, such as SwissADME or admetSAR.[19]
-
-
Input the Molecular Structure:
-
Provide the SMILES string or the 3D structure of 4-hydroxy-3-iodo-5-nitrobenzoic acid as input.
-
-
Run the Prediction:
-
Initiate the prediction process. The tool will calculate a range of ADMET-related properties.
-
-
Analyze the Output:
-
Examine the predicted properties, which may include:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition.
-
-
| ADMET Property | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | May have reasonable intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier Permeant | No | Unlikely to have significant central nervous system effects. |
| P-glycoprotein Substrate | Yes/No | Will influence distribution and potential for drug-drug interactions. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes/No | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | Yes/No | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions with substrates of this enzyme. |
| Toxicity | ||
| Ames Mutagenicity | Low Risk | Unlikely to be mutagenic. |
| hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |
Note: These are illustrative predictions. Actual results should be obtained from a reputable ADMET prediction server.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a powerful technique for establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][17][20] This approach is particularly valuable for lead optimization.
The QSAR Modeling Workflow
The development of a robust QSAR model follows a well-defined workflow.
Caption: A schematic representation of the QSAR model development process.
Protocol 5: Building a QSAR Model
This protocol assumes the availability of a dataset of analogues of 4-hydroxy-3-iodo-5-nitrobenzoic acid with corresponding biological activity data.
-
Data Curation:
-
Assemble a dataset of molecules with their experimentally determined biological activities (e.g., IC50 values).
-
Ensure the data is consistent and of high quality.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape).
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used for external validation.
-
-
Model Building:
-
Use a statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm (e.g., random forest, support vector machine), to build a model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Assess the predictive power of the model using the test set. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the root mean square error (RMSE).
-
-
Model Application:
-
Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive and procedurally detailed overview of the in silico modeling of 4-hydroxy-3-iodo-5-nitrobenzoic acid. By following the outlined workflows and protocols, researchers can gain valuable insights into the potential of this and other novel small molecules as therapeutic agents. The integration of these computational techniques into the early stages of drug discovery has the potential to significantly reduce the time and cost associated with bringing new medicines to the clinic.
Future in silico work on this molecule could involve more advanced techniques such as free energy perturbation (FEP) calculations to more accurately predict binding affinities, and the use of more sophisticated machine learning models for ADMET and QSAR predictions. Ultimately, the predictions and hypotheses generated from these in silico studies must be validated through in vitro and in vivo experimentation to confirm their therapeutic potential.
References
-
AutoDock. The Scripps Research Institute. [Link]
-
GROMACS. The GROMACS development team. [Link]
-
RCSB Protein Data Bank. [Link]
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
-
admetSAR. Shanghai Institute of Materia Medica, Chinese Academy of Sciences. [Link]
-
CGenFF. ParamChem. [Link]
-
In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
In silico methods for ADMET prediction of new molecules. Slideshare. [Link]
- Ostermann, N., et al. (2003). Structures of human thymidylate kinase in complex with prodrugs: implications for the structure-based design of novel compounds. Structure, 11(3), 287-296.
- Lavie, A., et al. (2000). Human thymidylate kinase in complex with prodrugs: implications for the structure-based design of novel compounds. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 12), 1626–1633.
-
Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
-
1E2F: Human thymidylate kinase complexed with thymidine monophosphate, adenosine diphosphate and a magnesium-ion. RCSB PDB. [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]
-
I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]
-
Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. PubMed. [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PubMed. [Link]
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]
-
GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]
-
4-Hydroxy-3-iodo-5-nitrobenzaldehyde. PubChem. [Link]
-
4-Hydroxy-3-nitrobenzoic acid. PubChem. [Link]
-
4-Hydroxy-3-nitrobenzoic acid. NIST WebBook. [Link]
-
Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. PubChem. [Link]
-
Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester. PubChem. [Link]
-
4-Hydroxy-3-methoxy-5-nitrobenzoic acid. PubChem. [Link]
Sources
- 1. researchers.kean.edu [researchers.kean.edu]
- 2. neovarsity.org [neovarsity.org]
- 3. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 4. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scotchem.ac.uk [scotchem.ac.uk]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. tandfonline.com [tandfonline.com]
- 9. rcsb.org [rcsb.org]
- 10. Template:PDB Gallery/1841 - Wikipedia [en.wikipedia.org]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. rcsb.org [rcsb.org]
- 13. GROMACS Tutorials [mdtutorials.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 19. ayushcoe.in [ayushcoe.in]
- 20. rcsb.org [rcsb.org]
